ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate
Overview
Description
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoate, also known as benzimidazole thioether, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoatee thioether is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory effects are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. Its antitumor effects may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Benzimidazole thioether has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. It has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
Benzimidazole thioether has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a variety of biological activities. However, it also has some limitations. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for research on ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-methoxyphenyl)propanoatee thioether. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal and human trials. Another area of interest is its potential as an antioxidant and anti-inflammatory agent for the treatment of various diseases, such as Alzheimer's disease and rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Scientific Research Applications
Benzimidazole thioether has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess antioxidant, anti-inflammatory, and antitumor effects, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-18(22)17(12-13-8-10-14(23-2)11-9-13)25-19-20-15-6-4-5-7-16(15)21-19/h4-11,17H,3,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJBSXRPBYCLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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